Acid-PEG6-mono-methyl ester

Description

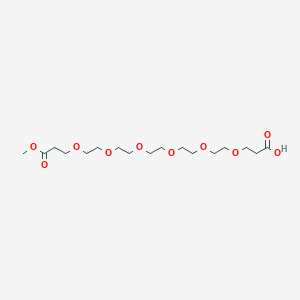

Structure

2D Structure

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O10/c1-21-17(20)3-5-23-7-9-25-11-13-27-15-14-26-12-10-24-8-6-22-4-2-16(18)19/h2-15H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDNMXGBKPHQBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Acid-PEG6-mono-methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG6-mono-methyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in modern drug development and bioconjugation. Its structure, featuring a terminal carboxylic acid and a mono-methyl ester end, allows for the covalent attachment of two different molecules. The six-unit PEG chain imparts increased hydrophilicity to the conjugated molecule, which can enhance solubility, improve pharmacokinetic profiles, and reduce immunogenicity. This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols related to this compound.

Chemical Properties and Specifications

This compound is a well-defined, monodisperse PEG linker. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)acetic acid | N/A |

| CAS Number | 1807512-38-4 | [1][2][3] |

| Molecular Formula | C17H32O10 | [2][3] |

| Molecular Weight | 396.43 g/mol | [2][3] |

| Appearance | Colorless to pale yellow oil or solid | [4] |

| Purity | Typically ≥95% | [4] |

| Solubility | Soluble in water, DMSO, DMF, and chlorinated solvents | [1] |

| Predicted Boiling Point | 503.7 ± 50.0 °C | [1] |

| Predicted Density | 1.147 ± 0.06 g/cm³ | [1] |

Applications in Research and Drug Development

The primary application of this compound is as a flexible linker in the synthesis of complex biomolecules and targeted therapeutics.

PROTAC Synthesis

A significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC connects the target protein binder to the E3 ligase ligand, and its length and flexibility are critical for the formation of a stable ternary complex and efficient protein degradation.

Bioconjugation and Drug Delivery

The carboxylic acid terminus of this compound can be activated to react with primary amines on proteins, peptides, or other biomolecules to form stable amide bonds. This process, known as PEGylation, can:

-

Increase water solubility: The hydrophilic PEG chain improves the solubility of hydrophobic drugs.[1]

-

Prolong circulation half-life: The increased hydrodynamic radius of PEGylated molecules reduces renal clearance.

-

Reduce immunogenicity: The PEG chain can shield antigenic epitopes on proteins.

-

Enhance drug targeting: The linker can be used to attach drugs to targeting moieties like antibodies or nanoparticles.[4]

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in bioconjugation.

Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid group of this compound with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester, which then couples with a primary amine-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule (e.g., protein, peptide)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Reagent Preparation:

-

Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mg/mL.

-

Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer immediately before use.

-

Dissolve the amine-containing molecule in Coupling Buffer.

-

-

Activation of this compound:

-

In a reaction tube, add this compound from the stock solution.

-

Add a 1.5 to 2-fold molar excess of both EDC and NHS to the this compound solution.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to form the NHS-activated PEG.

-

-

Conjugation to Amine-Containing Molecule:

-

Add the NHS-activated PEG solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the activated PEG is commonly used for protein conjugation.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted NHS-activated PEG.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Purify the PEG-conjugated molecule using size-exclusion chromatography, dialysis, or another appropriate method to remove excess reagents and byproducts.

-

Quantitative Data Comparison for Coupling Reagents:

| Coupling Reagent | Typical Yield (%) | Key Advantages | Key Disadvantages |

| EDC/NHS | >85 | Water-soluble byproducts, mild reaction conditions | Requires careful pH control, NHS ester can be unstable |

| HATU | >90 | High efficiency, fast reaction times, low racemization | Higher cost, potential for side reactions |

| DCC/NHS | >80 | High activation efficiency | Insoluble dicyclohexylurea (DCU) byproduct requires filtration |

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following diagram illustrates a general workflow.

Caption: General workflow for the synthesis of a PROTAC molecule using this compound.

Signaling Pathway and Mechanism of Action

While this compound itself is not directly involved in signaling pathways, its application in PROTACs directly impacts cellular signaling by inducing the degradation of specific target proteins. The following diagram illustrates the general mechanism of action for a PROTAC.

Caption: General mechanism of action for a PROTAC, a key application of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Use in a well-ventilated area. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, it is recommended to store at -20°C under an inert atmosphere.

Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed safety information.

Conclusion

This compound is a versatile and valuable tool for researchers in drug development and biotechnology. Its well-defined structure and bifunctional nature enable the precise construction of complex bioconjugates and targeted therapeutics like PROTACs. The protocols and information provided in this guide serve as a foundation for the successful application of this important PEG linker in a variety of research settings.

References

An In-depth Technical Guide to Acid-PEG6-mono-methyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid-PEG6-mono-methyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a terminal carboxylic acid and a mono-methyl ether, providing a versatile platform for covalently linking molecules. The hydrophilic nature of the six-unit PEG chain enhances the aqueous solubility of conjugated molecules, a critical property for many biological applications.[2][3]

This technical guide provides a comprehensive overview of the structure, properties, and common applications of this compound, including detailed experimental protocols and workflow visualizations.

Structure and Properties

This compound is characterized by a short, discrete PEG chain (n=6) flanked by a carboxylic acid group at one terminus and a chemically stable methyl ether group at the other. This defined structure ensures batch-to-batch consistency, which is crucial for reproducible research and pharmaceutical development.

Structure:

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some of these values are predicted and should be considered as estimates.

| Property | Value | Source |

| Chemical Formula | C₁₇H₃₂O₁₀ | [2][3] |

| Molecular Weight | 396.43 g/mol | [3][4] |

| CAS Number | 1807512-38-4 | [2][4] |

| Purity | >96% - ≥98% | [3][4] |

| Appearance | Varies (typically a colorless oil or solid) | General Knowledge |

| Solubility | Soluble in Water, DMSO, DCM, DMF | General Knowledge |

| pKa of Carboxylic Acid | ~4-5 (Estimated for PEG-acid) | [5] |

| Boiling Point | 503.7 ± 50.0 °C (Predicted) | |

| Density | 1.147 ± 0.06 g/cm³ (Predicted) |

Applications

The primary utility of this compound lies in its ability to act as a flexible, hydrophilic linker.

-

Bioconjugation: The terminal carboxylic acid can be activated to react with primary amines on proteins, peptides, antibodies, and other biomolecules to form stable amide bonds. This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[6]

-

PROTACs: In the field of targeted protein degradation, this molecule is employed as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, forming a PROTAC. The PEG chain's length and hydrophilicity are critical for optimizing the formation of the ternary complex and subsequent protein degradation.[1][7]

-

Nanoparticle Functionalization: this compound can be used to modify the surface of nanoparticles, such as liposomes or metallic nanoparticles.[8][9] This PEGylation creates a hydrophilic shell that can reduce non-specific protein binding, decrease clearance by the reticuloendothelial system, and improve the circulation time of the nanoparticles in vivo.[8]

Experimental Protocols

The following are detailed, representative protocols for common applications of this compound.

Protein Bioconjugation via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a protein containing accessible primary amine groups (e.g., lysine (B10760008) residues).

Materials:

-

This compound

-

Protein of interest

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Allow all reagents to come to room temperature before use.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

-

Prepare a solution of the protein of interest in Conjugation Buffer at a suitable concentration (e.g., 2-5 mg/mL).

-

-

Activation of Carboxylic Acid:

-

In a microcentrifuge tube, add a 10-20 fold molar excess of this compound to the desired amount of protein.

-

Add a 2-fold molar excess of EDC and a 5-fold molar excess of NHS over the this compound to the reaction mixture.

-

Incubate for 15-30 minutes at room temperature with gentle mixing to form the NHS ester.

-

-

Conjugation to Protein:

-

Add the activated this compound solution to the protein solution.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted NHS esters.

-

Incubate for 30 minutes at room temperature.

-

-

Purification:

-

Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).

-

-

Characterization:

-

Confirm conjugation and assess the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, or HPLC.

-

Surface Functionalization of Amine-Modified Nanoparticles

This protocol outlines the attachment of this compound to nanoparticles with surface amine groups.

Materials:

-

Amine-functionalized nanoparticles

-

This compound

-

EDC and NHS

-

Activation Buffer (0.1 M MES, pH 6.0)

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMF or DMSO

Procedure:

-

Nanoparticle Preparation:

-

Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a known concentration.

-

-

Activation of this compound:

-

Dissolve a 50-100 fold molar excess of this compound (relative to the estimated surface amine groups on the nanoparticles) in Activation Buffer.

-

Add EDC and NHS in a 2:5 molar ratio relative to the PEG linker.

-

Allow the activation reaction to proceed for 15 minutes at room temperature.

-

-

Conjugation:

-

Add the activated PEG solution to the nanoparticle dispersion.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable buffer.

-

React for 2-4 hours at room temperature with continuous mixing.

-

-

Purification:

-

Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in fresh buffer or by tangential flow filtration to remove unreacted reagents.

-

-

Characterization:

-

Confirm successful PEGylation by analyzing the change in nanoparticle size (Dynamic Light Scattering), surface charge (Zeta Potential), and composition (e.g., FTIR or XPS).

-

Visualizations

Experimental Workflow for Protein Bioconjugation

The following diagram illustrates the key steps in the bioconjugation of this compound to a protein.

Role in PROTAC Formation

This diagram illustrates the role of this compound in linking a target protein ligand and an E3 ligase ligand to form a PROTAC.

Conclusion

This compound is a well-defined, versatile chemical tool with significant applications in modern drug development and life sciences research. Its hydrophilic PEG spacer and reactive carboxylic acid handle enable the straightforward modification of biomolecules and nanoparticles, leading to improved properties and novel functionalities. The provided protocols and workflows serve as a foundation for researchers to incorporate this valuable linker into their experimental designs. As with any chemical synthesis, optimization of reaction conditions is often necessary to achieve the desired outcome for a specific application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound CAS#: 1807512-38-4 [m.chemicalbook.com]

- 3. biocompare.com [biocompare.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m PEG acid — TargetMol Chemicals [targetmol.com]

- 8. PEGylated Micro/Nanoparticles Based on Biodegradable Poly(Ester Amides): Preparation and Study of the Core–Shell Structure by Synchrotron Radiation-Based FTIR Microspectroscopy and Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Short-chain PEG molecules strongly bound to magnetic nanoparticle for MRI long circulating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Acid-PEG6-mono-methyl ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable method for the synthesis of Acid-PEG6-mono-methyl ester, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1] The hydrophilic nature of the polyethylene (B3416737) glycol (PEG) chain enhances the aqueous solubility of the target molecule.[1][2] This document outlines a detailed experimental protocol, expected quantitative data, and visual workflows to facilitate its successful synthesis and characterization in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively achieved through the selective oxidation of a primary alcohol. The proposed and detailed method involves a one-step oxidation of the commercially available hexaethylene glycol monomethyl ether. This approach is efficient and yields the desired product with high purity after appropriate workup and purification.

For this transformation, the Jones oxidation is a well-established and powerful method for the conversion of primary alcohols to carboxylic acids.[1][2][3][4] The Jones reagent, a solution of chromium trioxide in sulfuric acid and acetone (B3395972), is a strong oxidizing agent that can achieve this conversion with high yields.[1][2][3]

Experimental Protocol

A detailed methodology for the synthesis of this compound via Jones oxidation is presented below.

2.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Supplier Example |

| Hexaethylene glycol monomethyl ether | C₁₃H₂₈O₇ | 296.36 | 10.0 g (33.7 mmol) | Sigma-Aldrich |

| Chromium trioxide (CrO₃) | CrO₃ | 99.99 | 4.5 g (45.0 mmol) | Acros Organics |

| Sulfuric acid (H₂SO₄), concentrated | H₂SO₄ | 98.08 | 3.9 mL (73.5 mmol) | Fisher Scientific |

| Acetone | C₃H₆O | 58.08 | 150 mL | VWR Chemicals |

| Isopropanol (B130326) | C₃H₈O | 60.10 | 20 mL | BDH |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | 300 mL | EMD Millipore |

| Deionized water | H₂O | 18.02 | 500 mL | In-house |

| Anhydrous sodium sulfate (B86663) (Na₂SO₄) | Na₂SO₄ | 142.04 | 20 g | J.T. Baker |

| Silica (B1680970) gel (for column chromatography) | SiO₂ | 60.08 | As needed | Sorbent Technologies |

| Ethyl acetate (B1210297) (for column chromatography) | C₄H₈O₂ | 88.11 | As needed | Macron Fine Chemicals |

| Hexanes (for column chromatography) | C₆H₁₄ | 86.18 | As needed | Pharmco-Aaper |

2.2. Reaction Setup and Procedure

-

Preparation of Jones Reagent: In a flask immersed in an ice bath, cautiously add 4.5 g of chromium trioxide to a mixture of 3.9 mL of concentrated sulfuric acid and 20 mL of deionized water. Stir until the solid is fully dissolved. The resulting solution should be a deep orange-red color.

-

Reaction:

-

Dissolve 10.0 g of hexaethylene glycol monomethyl ether in 100 mL of acetone in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

-

Cool the solution to 0 °C using an ice bath.

-

Add the prepared Jones reagent dropwise to the stirred solution over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. The color of the reaction mixture will change from orange-red to a greenish-brown precipitate.

-

-

Quenching and Work-up:

-

Cool the reaction mixture back to 0 °C.

-

Carefully add isopropanol dropwise to quench any excess oxidant. The color will turn to a more uniform green.

-

Remove the acetone under reduced pressure using a rotary evaporator.

-

To the remaining aqueous slurry, add 100 mL of deionized water and extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

2.3. Purification

The crude this compound can be purified by column chromatography on silica gel.[5]

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 50% ethyl acetate and gradually increasing to 100% ethyl acetate).

-

The fractions containing the desired product (as determined by thin-layer chromatography) are collected and the solvent is removed under reduced pressure to yield the pure product as a viscous oil.

Data Presentation

3.1. Expected Yield and Purity

| Parameter | Expected Value |

| Yield | 60-75% |

| Purity | >95% (by NMR) |

| Appearance | Colorless to pale yellow viscous oil |

3.2. Characterization Data

The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.

| Technique | Expected Results |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 3.38 (s, 3H, -OCH₃), 3.55-3.75 (m, 20H, -O-CH₂-CH₂-O-), 4.15 (t, 2H, -CH₂-COOH), ~10-12 (br s, 1H, -COOH). The integration of the methylene (B1212753) protons adjacent to the carboxylic acid relative to the methyl protons is a key indicator of successful synthesis.[6][7][8] |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): 59.0 (-OCH₃), 68.0-72.0 (PEG backbone carbons), 65.0 (-CH₂-COOH), 176.0 (-COOH). |

| Mass Spectrometry (ESI-) | Expected [M-H]⁻: 395.19 for C₁₇H₃₂O₁₀. Electrospray ionization is a suitable technique for the mass analysis of PEG compounds.[9][10][11][12] |

Mandatory Visualizations

4.1. Synthesis Workflow

4.2. Experimental and Purification Workflow

References

- 1. Jones oxidation - Wikipedia [en.wikipedia.org]

- 2. Jones Oxidation [organic-chemistry.org]

- 3. Jones Oxidation - Chemistry Steps [chemistrysteps.com]

- 4. grokipedia.com [grokipedia.com]

- 5. How are PEG derivatives purified? - Blog [shochem.com]

- 6. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pharmtech.com [pharmtech.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Chemistry and Application of Acid-PEG6-mono-methyl ester: A Technical Guide for Researchers

Introduction: Acid-PEG6-mono-methyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its chemical structure, featuring a terminal carboxylic acid and a mono-methyl ether, provides a versatile scaffold for covalently linking molecules of interest. The six-unit PEG chain enhances aqueous solubility and provides optimal spacing, crucial for the biological activity of the resulting conjugates. This technical guide provides an in-depth overview of the chemical properties, applications, and experimental considerations for utilizing this compound in research and development.

Core Chemical and Physical Properties

This compound is a well-defined chemical entity with consistent physical and chemical properties. These properties are essential for its application in precise chemical synthesis and bioconjugation.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₇H₃₂O₁₀ | [1][2][3] |

| Molecular Weight | 396.43 g/mol | [1][2][3] |

| CAS Number | 1807512-38-4 | [1] |

| Appearance | Varies (consult supplier data) | |

| Purity | Typically >95% | [1] |

| Solubility | Soluble in water and most organic solvents |

Application in PROTAC Synthesis

The primary application of this compound is as a linker in the synthesis of PROTACs.[4][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein-binding ligand and the E3 ligase-binding ligand, which is crucial for the formation of a stable and productive ternary complex.[4]

The carboxylic acid terminus of this compound allows for the formation of a stable amide bond with an amine-functionalized ligand, a common reaction in PROTAC synthesis.[3] The methyl ester end can be hydrolyzed to a carboxylic acid for further conjugation or can be used as is, depending on the synthetic strategy. The hydrophilic nature of the PEG chain improves the overall solubility and cell permeability of the resulting PROTAC molecule.[3]

Experimental Protocols

The following is a representative protocol for the coupling of this compound to an amine-containing molecule, a key step in the synthesis of a PROTAC. This protocol is based on standard amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Materials:

-

This compound

-

Amine-containing molecule (e.g., a ligand for a target protein or E3 ligase)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Activation of Carboxylic Acid: To the stirred solution, add NHS (1.2 equivalents) and EDC-HCl (1.2 equivalents). Allow the mixture to stir at room temperature for 30-60 minutes to form the NHS-activated ester.

-

Amide Coupling: In a separate vessel, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF. If the amine is a hydrochloride salt, add DIPEA (2-3 equivalents) to neutralize the salt and facilitate the reaction.

-

Reaction: Slowly add the solution of the amine-containing molecule to the activated this compound solution.

-

Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed (typically 2-12 hours).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., saturated sodium bicarbonate solution), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired conjugate.

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound typically follows a modular and convergent approach. The diagram below illustrates a representative workflow for the synthesis of a Bromodomain-containing protein 4 (BRD4)-targeting PROTAC.

Caption: A representative workflow for the synthesis of a BRD4-targeting PROTAC.

Signaling Pathway: BRD4 in Transcriptional Regulation

BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that plays a crucial role in regulating gene transcription. It acts as an epigenetic reader by binding to acetylated histones, which are marks of active chromatin. This binding recruits transcriptional machinery to gene promoters and enhancers, thereby activating gene expression. Dysregulation of BRD4 has been implicated in various diseases, including cancer. PROTACs that target BRD4 for degradation have shown significant therapeutic potential by downregulating the expression of key oncogenes like c-MYC.

The following diagram illustrates the role of BRD4 in transcriptional activation and how a BRD4-targeting PROTAC can disrupt this process.

Caption: BRD4 signaling and its disruption by a PROTAC.

References

- 1. Identification of highly efficacious PROTACs targeting BRD4 against acute myeloid leukemia: Design, synthesis, and biological evaluations [html.rhhz.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of Two Versions of Carbon-14-Labeled ARV-110: An Androgen Receptor PROTAC Degrader for Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of the PEG6 Linker in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, the precise engineering of bioconjugates is paramount to achieving desired efficacy and safety profiles. Among the critical components in bioconjugate design, the linker moiety, which connects the biological macromolecule to a payload, plays a multifaceted role that extends far beyond a simple spacer. This technical guide provides a comprehensive exploration of the polyethylene (B3416737) glycol (PEG) linker, with a specific focus on the hexaethylene glycol (PEG6) derivative, a discrete and hydrophilic linker increasingly employed in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapies.

Core Properties and Advantages of PEG6 Linkers in Bioconjugation

Polyethylene glycol linkers are prized for their unique combination of properties that address several challenges in drug development. The PEG6 linker, a monodisperse entity, offers a defined and consistent chemical structure, which is crucial for the batch-to-batch reproducibility of bioconjugates.

Key Attributes of PEG6 Linkers:

-

Hydrophilicity: The repeating ethylene (B1197577) glycol units of the PEG6 linker impart significant water solubility to the bioconjugate. This is particularly advantageous when conjugating hydrophobic payloads, mitigating the risk of aggregation and improving the overall solubility of the final product.

-

Biocompatibility and Low Immunogenicity: PEG is well-established as a biocompatible and non-toxic polymer, and its presence in a linker can shield the bioconjugate from the host's immune system, thereby reducing its immunogenic potential.

-

Improved Pharmacokinetics: The hydrophilic nature of the PEG6 linker creates a hydration shell around the bioconjugate, which can increase its hydrodynamic radius. This can lead to reduced renal clearance, a longer circulation half-life, and increased overall exposure of the target tissue to the therapeutic agent.

-

Flexibility and Spacer Effects: The PEG6 linker provides a flexible spacer arm that can sterically separate the biological macromolecule from the payload. This separation can be crucial for maintaining the biological activity of the macromolecule (e.g., antibody binding) and allowing the payload to effectively interact with its target.

Quantitative Impact of PEG6 Linkers on Bioconjugate Properties

The inclusion of a PEG6 linker in a bioconjugate can have a quantifiable impact on its physicochemical and pharmacokinetic properties. The following tables summarize key data from various studies, providing a comparative perspective.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |

| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |

| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |

| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |

| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |

| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |

Data synthesized from a study on non-binding IgG conjugated to MMAE with a Drug-to-Antibody Ratio (DAR) of 8.

Table 2: Influence of PEG Linker Length on Receptor Binding Affinity

| Linker | IC50 (nM) | Target Receptor |

| PEG2 | 3.9 ± 0.4 | Gastrin-Releasing Peptide Receptor (GRPR) |

| PEG4 | 4.8 ± 0.5 | Gastrin-Releasing Peptide Receptor (GRPR) |

| PEG6 | 5.8 ± 0.3 | Gastrin-Releasing Peptide Receptor (GRPR) |

| PEG8 | 6.5 ± 0.6 | Gastrin-Releasing Peptide Receptor (GRPR) |

Data from a study on ⁶⁸Ga-NOTA-PEGn-RM26 binding to GRPR. In this specific context, shorter linkers resulted in higher binding affinity.

Applications of PEG6 Linkers in Drug Development

The versatile properties of PEG6 linkers have led to their widespread adoption in various bioconjugation applications.

Antibody-Drug Conjugates (ADCs)

In ADCs, a PEG6 linker can be incorporated to connect the monoclonal antibody to a potent cytotoxic payload. The linker's hydrophilicity helps to overcome the aggregation issues often associated with hydrophobic drugs, allowing for the development of ADCs with higher drug-to-antibody ratios (DARs). Furthermore, the improved pharmacokinetics conferred by the PEG6 linker can lead to enhanced in vivo efficacy.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC activity. PEG6 linkers are frequently used in PROTAC design to improve solubility, cell permeability, and to optimize the spatial orientation of the two ligands for the formation of a stable ternary complex.

Peptide and Protein Bioconjugation

PEGylation of therapeutic peptides and proteins is a well-established strategy to improve their pharmacokinetic profiles. Discrete PEG linkers like PEG6 are advantageous in this context as they allow for the synthesis of homogeneous conjugates with a defined structure.

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEG6 linkers in bioconjugation.

General Protocol for Antibody-Drug Conjugation using a Maleimide-PEG6-NHS Ester Linker

This protocol describes a two-step conjugation process for linking a thiol-containing drug to an antibody via a heterobifunctional Maleimide-PEG6-NHS ester linker.

Materials:

-

Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

-

Maleimide-PEG6-NHS ester linker

-

Thiol-containing drug (e.g., MMAE)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reducing agent (e.g., TCEP)

-

Reaction buffers:

-

Amine-reactive buffer (e.g., PBS, pH 8.0)

-

Thiol-reactive buffer (e.g., PBS with 1 mM EDTA, pH 7.2)

-

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification columns (e.g., Size-Exclusion Chromatography - SEC)

Procedure:

-

Antibody Preparation:

-

If necessary, reduce the antibody's interchain disulfide bonds to generate free thiols using a controlled amount of TCEP.

-

Purify the reduced antibody using a desalting column to remove excess TCEP.

-

-

Linker Activation of the Drug (if necessary):

-

Dissolve the Maleimide-PEG6-NHS ester linker in anhydrous DMSO to a stock concentration of 10 mM.

-

Dissolve the amine-containing drug payload in anhydrous DMSO.

-

React the NHS ester end of the linker with the amine group on the drug in an appropriate buffer.

-

-

Conjugation of Drug-Linker to Antibody:

-

Add the maleimide-activated drug-linker to the reduced antibody solution in the thiol-reactive buffer. A typical molar excess of the drug-linker is 5-20 fold over the antibody.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add a quenching reagent such as N-acetylcysteine to cap any unreacted maleimide (B117702) groups.

-

-

Purification:

-

Purify the resulting ADC using SEC to remove unconjugated drug-linker and other impurities.

-

-

Characterization:

-

Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).

-

Assess the purity and aggregation state of the ADC by SEC-HPLC.

-

Confirm the identity and mass of the conjugate using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Determination of In Vivo Half-Life

Procedure:

-

Administer a single intravenous (IV) dose of the PEG6-containing bioconjugate to a cohort of animals (e.g., mice or rats).

-

Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr).

-

Process the blood samples to obtain plasma.

-

Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method (e.g., ELISA).

-

Plot the plasma concentration of the bioconjugate versus time.

-

Fit the data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the elimination half-life (t½).

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the EGFR signaling pathway by an antibody-drug conjugate (ADC), a common mechanism for ADCs utilizing antibodies that target this receptor.

An In-Depth Technical Guide to Heterobifunctional PEG Linkers

For Researchers, Scientists, and Drug Development Professionals

Core Concepts of Heterobifunctional PEG Linkers

Heterobifunctional Polyethylene Glycol (PEG) linkers are macromolecules that play a pivotal role in modern bioconjugation and drug delivery.[1] These linkers consist of a central PEG chain of varying length, flanked by two different reactive functional groups at each end.[1][] This unique structural arrangement allows for the sequential and specific covalent attachment of two different molecules, such as a targeting antibody and a therapeutic payload.[1][]

The PEG backbone imparts several advantageous properties to the resulting bioconjugate. Its hydrophilic nature enhances the solubility of hydrophobic drugs, reduces aggregation, and can extend the circulation half-life of the conjugate by creating a hydration shell that shields it from enzymatic degradation and renal clearance.[3] Furthermore, PEG is known for its low immunogenicity and toxicity, making it an ideal component for in vivo applications.[3] The ability to customize the length of the PEG chain provides precise control over the distance between the conjugated molecules, which is often critical for optimal biological activity.[1]

Applications in Drug Development and Research

The versatility of heterobifunctional PEG linkers has led to their widespread use in various fields, most notably in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. Heterobifunctional PEG linkers are instrumental in this process, ensuring a stable connection between the antibody and the drug in circulation, and facilitating the release of the payload upon internalization into the target cancer cell.[1][] The use of PEG linkers in ADCs can also improve their pharmacokinetic properties and reduce systemic toxicity.[]

Proteolysis-Targeting Chimeras (PROTACs): PROTACs are novel therapeutic agents designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[4] A PROTAC molecule consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker.[4] PEG linkers are frequently employed in PROTAC design to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, a critical step for subsequent ubiquitination and degradation of the target protein.[4] The flexibility and hydrophilicity of PEG linkers can enhance the solubility and cell permeability of PROTACs.[5]

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of a suitable heterobifunctional PEG linker is a critical step in the design of bioconjugates. The following tables summarize the key quantitative data for some commonly used linkers to facilitate comparison.

Table 1: Amine-Reactive and Thiol-Reactive Linkers

| Linker Name | Functional Group 1 | Functional Group 2 | Molecular Weight ( g/mol ) | Spacer Arm Length (atoms) |

| Mal-PEG2-NHS ester | Maleimide | NHS ester | 425.39 | 15 |

| Mal-PEG4-NHS ester | Maleimide | NHS ester | 513.5 | 21 |

| Amine-PEG2-Thiol | Amine | Thiol | ~400 | ~15 |

| Amine-PEG-Thiol, MW 2000 | Amine | Thiol | ~2000 | Variable |

Data sourced from commercial supplier specifications.[6][7][8][9]

Table 2: Click Chemistry Linkers

| Linker Name | Functional Group 1 | Functional Group 2 | Molecular Weight ( g/mol ) | Spacer Arm Length (atoms) |

| DBCO-PEG4-NHS ester | DBCO | NHS ester | 649.69 | 29 |

| DBCO-PEG6-NHS ester | DBCO | NHS ester | 751.82 | 35 |

| Azide-PEG2-OH | Azide (B81097) | Hydroxyl | 131.13 | 8 |

Data sourced from commercial supplier specifications.[5][10][11][12][13]

Table 3: PROTAC Linkers

| Linker Name | Functional Group 1 | Functional Group 2 | Molecular Weight ( g/mol ) | PEG Units |

| Amino-PEG2-Propionic Acid | Amine | Carboxylic Acid | 213.7 | 2 |

| Amino-PEG3-Propionic Acid | Amine | Carboxylic Acid | 257.7 | 3 |

| Amino-PEG4-Propionic Acid | Amine | Carboxylic Acid | 301.8 | 4 |

Data sourced from commercial supplier specifications.

Experimental Protocols

The following sections provide detailed methodologies for common bioconjugation reactions using heterobifunctional PEG linkers.

Conjugation using NHS-Ester-PEG-Maleimide Linker

This protocol describes the two-step conjugation of a protein (e.g., an antibody) to a thiol-containing molecule (e.g., a cytotoxic drug).

Materials:

-

Protein-NH2 (in amine-free buffer, e.g., PBS pH 7.2-7.5)

-

Thiol-containing molecule (-SH)

-

NHS-Ester-PEG-Maleimide linker

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Desalting column

Procedure:

Step 1: Reaction of Protein with NHS-Ester-PEG-Maleimide

-

Equilibrate the NHS-Ester-PEG-Maleimide linker to room temperature before opening.

-

Immediately before use, prepare a stock solution of the linker (e.g., 10-20 mM) in anhydrous DMSO or DMF.

-

Add a 10- to 50-fold molar excess of the linker stock solution to the protein solution.

-

Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

-

Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Reaction of Maleimide-Activated Protein with Thiol-Containing Molecule

-

Immediately add the thiol-containing molecule to the desalted maleimide-activated protein solution. A slight molar excess of the thiol-containing molecule is recommended.

-

Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.

-

The final conjugate can be purified by size-exclusion chromatography (SEC) to remove any unreacted components.[14]

Conjugation using DBCO-PEG-NHS Ester Linker (Copper-Free Click Chemistry)

This protocol outlines the conjugation of an amine-containing molecule to an azide-containing molecule.

Materials:

-

Amine-containing molecule (-NH2)

-

Azide-containing molecule (-N3)

-

DBCO-PEG-NHS Ester linker

-

Anhydrous DMSO or DMF

-

Reaction Buffer (amine- and azide-free, e.g., PBS pH 7.4)

-

Desalting column

Procedure:

Step 1: Labeling of Amine-Containing Molecule with DBCO-PEG-NHS Ester

-

Equilibrate the DBCO-PEG-NHS Ester linker to room temperature.

-

Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use.

-

Add a 10- to 20-fold molar excess of the linker stock solution to the amine-containing molecule solution.

-

Incubate for 30-60 minutes at room temperature.

-

Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with the Reaction Buffer.

Step 2: Copper-Free Click Reaction

-

Add the azide-containing molecule to the purified DBCO-labeled molecule. A 5- to 10-fold molar excess of the azide molecule is recommended.

-

Incubate the reaction mixture for 2-12 hours at room temperature or 4°C.

-

Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.

Characterization of PEGylated Conjugates

Proper characterization of the final bioconjugate is essential to ensure its purity, homogeneity, and desired biological activity. A combination of analytical techniques is often employed.

High-Performance Liquid Chromatography (HPLC):

-

Size-Exclusion Chromatography (SEC-HPLC): Used to separate the PEGylated conjugate from unreacted molecules and aggregates based on size. It is also used to determine the purity of the conjugate.[9]

-

Reversed-Phase HPLC (RP-HPLC): Can be used to assess the purity and determine the drug-to-antibody ratio (DAR) in ADCs.[9]

Mass Spectrometry (MS):

-

Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): These techniques are invaluable for determining the precise molecular weight of the conjugate and confirming the degree of PEGylation.[9][15] Coupling HPLC with MS (LC-MS) provides a powerful tool for detailed characterization.[12]

Visualizing Key Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the fundamental workflows and mechanisms involving heterobifunctional PEG linkers.

References

- 1. purepeg.com [purepeg.com]

- 3. precisepeg.com [precisepeg.com]

- 4. chemscene.com [chemscene.com]

- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Mal-NH-PEG4-NHS, 756525-99-2 - Biopharma PEG [biochempeg.com]

- 8. nanocs.net [nanocs.net]

- 9. Amine-PEG-thiol, MW 2,000 | BroadPharm [broadpharm.com]

- 10. DBCO-PEG4-NHS ester | PROTAC Linker | TargetMol [targetmol.com]

- 11. DBCO-PEG4-NHS ester [baseclick.eu]

- 12. vectorlabs.com [vectorlabs.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

Unraveling the Role of Acid-PEG6-mono-methyl ester in Advanced Drug Development

A Technical Guide for Researchers and Drug Development Professionals

Core Topic: Mechanism of Action of Acid-PEG6-mono-methyl ester

This in-depth technical guide explores the fundamental role and mechanism of action of this compound, a critical heterobifunctional linker in the landscape of modern drug development. Primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), its "mechanism of action" is not intrinsic but is realized through its structural and physicochemical contributions to the final therapeutic molecule. This guide will detail its chemical properties, its function in conjugating molecular entities, and its impact on the efficacy of the resulting drug conjugate.

Core Functionality: A Heterobifunctional Polyethylene (B3416737) Glycol (PEG) Linker

This compound is a chemical tool designed for the precise covalent linkage of two different molecular entities. Its structure is characterized by a polyethylene glycol (PEG) chain of six ethylene (B1197577) glycol units, flanked by a terminal carboxylic acid group and a mono-methyl ester group. This heterobifunctional nature is central to its utility in the multi-step synthesis of complex therapeutic molecules.

The primary mechanism of action of this linker is to form a stable amide bond. The terminal carboxylic acid can be activated to react with primary amine groups on a target molecule, such as an E3 ligase ligand in a PROTAC or a cytotoxic payload.[1] The mono-methyl ester serves as a protecting group for the other terminus, preventing unwanted reactions until it is cleaved to reveal a carboxylic acid for subsequent conjugation steps.

The integrated PEG chain is not merely a spacer; it plays a crucial role in modulating the physicochemical properties of the final conjugate. The hydrophilic nature of the PEG linker enhances the aqueous solubility of the often hydrophobic molecules it connects.[1] This improved solubility can be critical for the bioavailability and pharmacokinetic profile of the drug.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C17H32O10 |

| Molecular Weight | 396.43 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Solubility | Soluble in Water, DMSO, DCM, DMF |

| pKa (Predicted) | 4.28 ± 0.10 |

| Boiling Point (Predicted) | 503.7 ± 50.0 °C |

| Density (Predicted) | 1.147 ± 0.06 g/cm³ |

Application in PROTAC Synthesis: A Conceptual Workflow

The synthesis of a PROTAC using this compound would typically follow a multi-step process, as illustrated in the workflow diagram below. This process involves the sequential conjugation of the linker to the E3 ligase ligand and the target protein ligand.

General Experimental Protocol for Amide Coupling

The following is a generalized protocol for the amide coupling reaction, which is a core step in the utilization of this compound. Specific conditions would need to be optimized for the particular substrates being used.

Materials:

-

This compound

-

Amine-containing molecule (e.g., E3 ligase ligand or target protein ligand)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.

-

Add the amine-containing molecule (1.0 - 1.2 eq) to the solution.

-

In a separate vial, dissolve HATU (1.2 - 1.5 eq) in anhydrous DMF.

-

Add the HATU solution to the reaction mixture.

-

Add DIPEA (2.0 - 3.0 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC.

Signaling Pathway in PROTAC-Mediated Protein Degradation

The ultimate "mechanism of action" of a PROTAC synthesized with this compound is the hijacking of the ubiquitin-proteasome system to induce the degradation of a target protein. The signaling pathway initiated by a PROTAC is a cascade of events leading to this degradation.

This pathway illustrates how the PROTAC, facilitated by the structural and solubility-enhancing properties of the this compound linker, brings the target protein and the E3 ligase into proximity. This induced proximity allows for the transfer of ubiquitin molecules to the target protein, marking it for recognition and degradation by the proteasome. The result is the selective removal of the target protein from the cellular environment.

Conclusion

This compound is a key enabling technology in the development of sophisticated therapeutics like PROTACs and ADCs. Its mechanism of action is not that of a pharmacologically active agent but as a versatile and crucial linker that facilitates the assembly of these complex molecules. By providing a means for stable covalent conjugation and enhancing the physicochemical properties of the final drug conjugate, it plays a vital role in the translation of targeted therapies from concept to clinical reality. Further research and publication of specific applications of this linker will continue to refine our understanding and expand its utility in the design of next-generation medicines.

References

Navigating the Safety and Handling of Acid-PEG6-mono-methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Acid-PEG6-mono-methyl ester is a valuable bifunctional linker increasingly utilized in the synthesis of complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its hydrophilic polyethylene (B3416737) glycol (PEG) chain enhances the solubility of compounds in aqueous media, a desirable property in drug development.[1][4][5] This guide provides a comprehensive overview of the safety and handling protocols for this compound, drawing upon available data for similar PEGylated compounds to establish best practices in a research setting.

Core Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 1807512-38-4 | [1] |

| Molecular Formula | C17H32O10 | [1][4] |

| Molecular Weight | 396.43 g/mol | [1] |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid | |

| Purity | ≥96% to ≥98% (supplier dependent) | [4][6] |

| Solubility | Soluble in DMSO and DMF | [7][8] |

Hazard Identification and Precautionary Measures

While specific toxicity data for this compound is unavailable, general principles for handling laboratory chemicals of this nature should be strictly followed. Based on SDS information for similar ester compounds, the following hazards and precautions should be considered.

Potential Hazards:

-

Eye Contact: May cause irritation.[9]

-

Skin Contact: Repeated or prolonged contact may cause irritation.[9]

-

Ingestion: Not expected to be harmful if swallowed in small quantities, but medical advice should be sought as a precaution.[9]

-

Inhalation: Not expected to be harmful if inhaled, but if exposed to excessive levels, move to fresh air.[9]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.[10]

-

P270: Do not eat, drink or smoke when using this product.[10]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

| Condition | Recommendation | Reference |

| Short-term Storage | 0 - 4 °C (days to weeks) | [7] |

| Long-term Storage | -20°C (months to years) | [7][11] |

| Stock Solution Storage | -80°C (up to 6 months) or -20°C (up to 1 month) | [11] |

| Handling of Solids | Equilibrate reagent vial to room temperature before opening to avoid moisture condensation. | [8] |

| Inert Atmosphere | For stock solutions, consider storing under an inert gas like argon or nitrogen to minimize air exposure. | [8][12] |

Experimental Protocols and Handling

This compound is primarily used as a linker in bioconjugation reactions. The carboxylic acid moiety can be activated to react with primary amines to form stable amide bonds.[1][4]

General Workflow for Amide Bond Formation

Key Experimental Considerations:

-

Solvents: Use anhydrous solvents such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to prepare stock solutions.[8]

-

Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete in the acylation reaction.[8] Phosphate-buffered saline (PBS) or borate (B1201080) buffers are suitable alternatives.[8]

-

Activating Agents: The carboxylic acid can be activated using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate the formation of a stable amide bond with a primary amine.[1]

Personal Protective Equipment (PPE) Decision Pathway

The following diagram outlines the decision-making process for selecting appropriate PPE when working with this compound.

Emergency Procedures

In the event of an exposure or spill, follow these first aid and cleanup measures.

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention. | [13] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. | [9][13] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical advice. | [9][13] |

| Inhalation | Move the exposed person to fresh air. If coughing or respiratory discomfort occurs, get medical attention. | [9] |

Spill and Leak Containment

In the case of a spill, ensure the area is well-ventilated. For small spills, absorb the material with an inert absorbent material such as sand or earth and place it in a suitable container for disposal.[14] For larger spills, prevent the material from entering drains or watercourses.[12][14]

This guide is intended to provide a framework for the safe handling of this compound in a laboratory setting. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations. As with any chemical, a thorough risk assessment should be conducted before beginning any new experimental protocol.

References

- 1. This compound CAS#: 1807512-38-4 [m.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. biocompare.com [biocompare.com]

- 5. Acid-PEG-mono-methyl ester | AxisPharm [axispharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. medkoo.com [medkoo.com]

- 8. broadpharm.com [broadpharm.com]

- 9. regi.com [regi.com]

- 10. Acid-PEG4-mono-methyl ester|MSDS [dcchemicals.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.dk [fishersci.dk]

- 14. vitol.com [vitol.com]

An In-depth Technical Guide to PEGylation with Methyl Esters

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PEGylation utilizing methyl ester-terminated polyethylene (B3416737) glycol (mPEG-Methyl Ester). It covers the fundamental chemistry, experimental considerations, and characterization techniques relevant to professionals in drug development and protein engineering. While less common than more reactive derivatives like N-hydroxysuccinimide (NHS) esters, methyl ester PEGs offer a unique set of characteristics for specific bioconjugation applications.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to molecules, most notably therapeutic proteins, peptides, and small drugs. This modification can significantly enhance the therapeutic properties of the conjugated molecule.[1]

Key Advantages of PEGylation:

-

Increased Hydrodynamic Size: Prolongs circulatory half-life by reducing renal clearance.[1]

-

Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the protein surface, decreasing the likelihood of an immune response.[1][2]

-

Enhanced Solubility and Stability: Improves the solubility of hydrophobic molecules and protects against proteolytic degradation.[3][4]

-

Improved Pharmacokinetics: Leads to more stable plasma concentrations and allows for less frequent dosing.[5]

The Chemistry of PEGylation with Methyl Esters

PEGylation with mPEG-Methyl Ester involves the reaction between the terminal methyl ester group of the PEG reagent and a primary amine on the target molecule, typically the ε-amine of a lysine (B10760008) residue or the N-terminal α-amine. This reaction is a nucleophilic acyl substitution known as aminolysis .

The core mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating a methanol (B129727) molecule and forming a stable amide bond between the PEG and the protein.

While chemically straightforward, methyl esters are significantly less reactive than more common activated esters like NHS esters.[6] The alkoxy (in this case, methoxy) group is a poorer leaving group compared to an NHS group, meaning the reaction generally requires more forcing conditions to proceed efficiently.[6]

Reaction Parameters and Considerations

Several factors critically influence the outcome of the PEGylation reaction.[5] Optimization of these parameters is essential to control the degree of PEGylation and maximize the yield of the desired conjugate.

| Parameter | Typical Range/Condition | Impact on Reaction | Reference |

| pH | 8.0 - 10.0 | Higher pH deprotonates primary amines, increasing their nucleophilicity and reaction rate. However, it also increases the risk of ester hydrolysis. May require higher pH than NHS-ester reactions. | [7][8] |

| Temperature | 4 - 40°C | Higher temperatures increase the reaction rate but may compromise protein stability. | [5] |

| Reaction Time | 4 - 24 hours | Due to the lower reactivity of methyl esters, longer reaction times are typically required compared to NHS esters. | [9] |

| PEG:Protein Molar Ratio | 5:1 to 50:1 | A higher molar excess of the PEG reagent drives the reaction towards a higher degree of PEGylation. | [5][9] |

| Protein Concentration | > 2 mg/mL | Higher concentrations can improve reaction kinetics but may also increase the risk of aggregation. | [5][9] |

| Buffer System | Phosphate, Borate, Bicarbonate | Must be free of primary amines (e.g., Tris) which would compete with the target protein for reaction with the PEG reagent. | [9] |

Note: The values presented are typical starting points based on general aminolysis and PEGylation principles. Due to the lower reactivity of methyl esters, optimal conditions may trend towards the higher end of these ranges and require careful empirical determination.

Experimental Protocols

The following sections provide detailed, generalized protocols for the PEGylation of a model protein with mPEG-Methyl Ester, followed by purification and characterization.

Protocol: Protein PEGylation with mPEG-Methyl Ester

This protocol outlines the steps for conjugating a protein with a linear mPEG-Methyl Ester.

Materials:

-

Protein of interest

-

mPEG-Methyl Ester (e.g., mPEG-O₂Me)

-

Reaction Buffer: 100 mM Sodium Borate, pH 9.0

-

Quenching Buffer: 1 M Glycine or Tris, pH 8.0

-

Purification columns and buffers (see Section 3.2)

-

Anhydrous DMSO or DMF (for dissolving PEG reagent)

Procedure:

-

Buffer Exchange: Ensure the protein is in the desired amine-free Reaction Buffer. This can be accomplished by dialysis or using a desalting column. Adjust the protein concentration to 2-5 mg/mL.

-

PEG Reagent Preparation: Immediately before use, dissolve the mPEG-Methyl Ester in a minimal amount of anhydrous DMSO to create a concentrated stock solution (e.g., 250 mM).

-

Molar Ratio Calculation: Calculate the volume of the mPEG stock solution required to achieve the desired molar excess (e.g., 20-fold molar excess).

-

Conjugation Reaction: Add the calculated volume of the mPEG stock solution to the stirring protein solution.

-

Incubation: Allow the reaction to proceed for 4 to 24 hours. The optimal temperature will depend on the protein's stability, with common conditions being room temperature or 4°C for extended reactions.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. The primary amines in the buffer will react with any remaining unreacted PEG reagent. Incubate for 1 hour.

-

Purification: Proceed immediately to the purification of the PEGylated protein to separate it from unreacted protein, excess PEG reagent, and reaction byproducts.

Protocol: Purification of PEGylated Protein

A combination of chromatographic techniques is typically employed to isolate the desired PEGylated species.

A. Size Exclusion Chromatography (SEC) SEC separates molecules based on their hydrodynamic radius. It is highly effective for removing unreacted, low-molecular-weight PEG reagent and quenching molecules from the reaction mixture.

Procedure:

-

Equilibrate an appropriate SEC column (e.g., Superdex 200 or similar) with a suitable buffer (e.g., PBS, pH 7.4).

-

Load the quenched reaction mixture onto the column.

-

Elute the sample with the equilibration buffer.

-

Collect fractions and monitor the eluate by UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unmodified protein due to its larger size.

B. Ion Exchange Chromatography (IEX) IEX separates molecules based on charge. Since PEGylation masks the positive charge of lysine residues, IEX is a powerful tool for separating PEGylated isomers (mono-, di-, multi-PEGylated) from the native protein.

Procedure:

-

Select a cation or anion exchange column based on the protein's isoelectric point (pI) and the chosen buffer pH. For a protein with a high pI, a cation exchange column is typically used.

-

Equilibrate the column with a low-salt binding buffer.

-

Load the SEC-purified sample (after buffer exchange into the binding buffer if necessary).

-

Wash the column to remove any unbound species.

-

Elute the bound proteins using a salt gradient (e.g., 0-1 M NaCl). Unmodified protein will bind most tightly, followed by mono-PEGylated, di-PEGylated, and so on, which will elute at progressively lower salt concentrations.

-

Collect and analyze fractions using SDS-PAGE and UV absorbance.

Analysis and Characterization of PEGylated Proteins

Thorough characterization is essential to confirm the degree of PEGylation, identify attachment sites, and ensure product quality.

| Technique | Information Provided | Key Considerations | Reference |

| SDS-PAGE | Apparent molecular weight, degree of PEGylation (number of PEGs attached), purity. | PEGylated proteins run at a much higher apparent MW than their actual mass due to the large hydrodynamic volume of the PEG chain. | [1] |

| Size Exclusion Chromatography (SEC-HPLC) | Purity, presence of aggregates, separation of PEGylated species. | Provides quantitative data on the distribution of different PEGylated forms. | [10] |

| Ion Exchange Chromatography (IEX-HPLC) | Separation and quantification of positional isomers and different degrees of PEGylation. | Exploits the charge-shielding effect of PEG chains on lysine residues. | |

| Mass Spectrometry (MALDI-TOF, ESI-MS) | Accurate molecular weight of the conjugate, confirmation of the number of attached PEGs, identification of PEGylation sites (via peptide mapping). | The polydispersity of PEG can complicate spectra. Using discrete, monodisperse PEGs simplifies analysis. | |

| ¹H NMR Spectroscopy | Can be used to determine the degree of PEGylation by comparing the integral of PEG-specific peaks to protein-specific peaks. | Requires high sample concentration and can be complex to interpret. | [11] |

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the aminolysis reaction between a protein's primary amine and an mPEG-Methyl Ester.

Caption: Aminolysis of mPEG-Methyl Ester with a protein amine.

Experimental Workflow

This diagram outlines the general workflow for producing and analyzing a PEGylated protein.

Caption: General workflow for protein PEGylation and analysis.

Advantages and Disadvantages of Methyl Ester PEGs

Advantages:

-

Stability: Methyl esters are more resistant to spontaneous hydrolysis in aqueous solutions compared to highly activated esters like NHS esters, which can be beneficial during storage and handling of the PEG reagent.[1]

-

Cost: The synthesis of mPEG-Methyl Esters can be more straightforward and potentially more cost-effective than creating more complex activated esters.

Disadvantages:

-

Low Reactivity: This is the primary drawback. The aminolysis of methyl esters is slow and requires more forcing conditions (e.g., higher pH, longer reaction times), which can be detrimental to the stability and activity of sensitive proteins.[6]

-

Side Reactions: The harsher conditions required may increase the likelihood of undesirable side reactions, such as protein denaturation or aggregation.

-

Lower Efficiency: Achieving a high degree of PEGylation may be more difficult compared to using more reactive PEG derivatives, potentially leading to lower yields of the desired product.

Conclusion

PEGylation with methyl esters represents a viable, albeit less common, approach to bioconjugation. Its primary advantage lies in the stability of the reagent, while its significant disadvantage is its low reactivity, necessitating harsher reaction conditions that may not be suitable for all proteins. For robust and sensitive protein systems, more reactive derivatives like NHS esters or aldehydes are generally preferred. However, for durable proteins where reagent stability is a key concern, mPEG-Methyl Esters provide a chemically sound alternative. A thorough understanding of the underlying aminolysis chemistry and careful optimization of reaction parameters are critical for the successful development of therapeutics using this method.

References

- 1. researchgate.net [researchgate.net]

- 2. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. researchgate.net [researchgate.net]

- 5. biopharminternational.com [biopharminternational.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. creativepegworks.com [creativepegworks.com]

- 8. WO2016196017A1 - Amine pegylation methods for the preparation of site-specific protein conjugates - Google Patents [patents.google.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Acid-PEG6-mono-methyl ester Conjugation to Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and small molecule drugs. This process can enhance solubility, extend circulating half-life, reduce immunogenicity, and improve stability against proteolytic degradation.[1][2][3] Acid-PEG6-mono-methyl ester is a heterobifunctional PEGylation reagent containing a terminal carboxylic acid and a methyl ether cap. The carboxylic acid group can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds, while the mono-methyl ether terminus prevents crosslinking and provides a chemically inert end.[4][5]

This document provides detailed protocols for the conjugation of this compound to primary amine-containing molecules using the common 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Principle of the Reaction

The conjugation of a carboxylic acid to a primary amine is typically achieved through a two-step process involving activation of the carboxyl group.

-

Activation of Carboxylic Acid: EDC reacts with the carboxyl group of the this compound to form a highly reactive O-acylisourea intermediate.

-

Formation of a Stable NHS Ester: This unstable intermediate reacts with NHS (or its water-soluble analog, Sulfo-NHS) to create a more stable, amine-reactive NHS ester. This semi-stable ester can then react with a primary amine to form a stable amide bond, releasing NHS as a byproduct.[6]

The use of NHS or Sulfo-NHS increases the efficiency of the conjugation reaction and allows for a two-step procedure where the activation of the PEG reagent can be performed separately from the reaction with the amine-containing molecule.[7]

Key Experimental Parameters

Successful conjugation of this compound to primary amines is dependent on several critical parameters, which are summarized in the table below.

| Parameter | Recommended Conditions | Rationale & Key Considerations |

| pH | Activation (EDC/NHS): 4.5-7.2Conjugation (to amine): 7.0-9.0 | The activation of the carboxylic acid with EDC is most efficient in acidic conditions. The reaction of the NHS-ester with the primary amine is most efficient at neutral to slightly basic pH.[7][8] |